EXP3179

Endothelial Function Vascular Biology Hypertension

EXP3179 is a unique losartan aldehyde metabolite that operates independently of AT1R blockade. Unlike losartan or EXP3174, it is a validated partial PPAR-γ agonist (7.1±1-fold induction), directly activates eNOS (EC50 -log 8.2±0.1 mol/L), and abolishes COX-2 mRNA upregulation and NADPH oxidase activity. This compound is critical for dissecting hemodynamic-independent anti-fibrotic pathways (CTGF/LOX IC50s lower than EXP3174) and AT1R-independent vascular biology. Select EXP3179 when your research requires the specific pleiotropic activities that losartan and EXP3174 lack.

Molecular Formula C22H22ClKN6O
Molecular Weight 461.0 g/mol
CAS No. 140868-18-4
Cat. No. B142375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEXP3179
CAS140868-18-4
Synonyms2-butyl-4-chloro-1-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-1H-imidazole-5-carboxaldehyde
EXP 132
EXP 3179
EXP-132
EXP-3179
EXP132
EXP3179
Molecular FormulaC22H22ClKN6O
Molecular Weight461.0 g/mol
Structural Identifiers
SMILESCCCCC1[N-]C(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C=O)Cl.[K+]
InChIInChI=1S/C22H23ClN6O.K/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22;/h4-7,9-12,14,20H,2-3,8,13H2,1H3,(H2,24,25,26,27,28,30);/q;+1/p-1
InChIKeyBWBSHTGVBZFIAV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EXP3179 (CAS 140868-18-4): What Procurement Teams and Researchers Need to Know


EXP3179 is an aldehyde metabolite of the angiotensin II type 1 receptor (AT1R) blocker losartan [1]. Structurally, it is an intermediate in the metabolic conversion of losartan to its primary active metabolite, EXP3174 [2]. While EXP3179 has historically been characterized as lacking AT1R-blocking activity, recent evidence demonstrates it possesses unique endothelial function-enhancing properties distinct from losartan and EXP3174 [3]. This compound is recognized for its pleiotropic, AT1R-independent pharmacological activities, including anti-inflammatory, anti-fibrotic, and metabolic regulatory effects, which are of significant interest in cardiovascular and metabolic disease research [4].

Why EXP3179 Cannot Be Replaced by Losartan or EXP3174 in Research Protocols


The pharmacological profile of EXP3179 is fundamentally distinct from its parent compound, losartan, and its primary metabolite, EXP3174. While both losartan and EXP3174 function primarily through AT1R antagonism, EXP3179 exhibits a unique, multi-faceted mechanism of action independent of AT1R blockade [1]. This includes direct activation of peroxisome proliferator-activated receptor gamma (PPAR-γ), inhibition of cyclooxygenase-2 (COX-2) expression, and enhancement of endothelial function [2]. Consequently, substituting EXP3179 with losartan or EXP3174 would confound studies investigating AT1R-independent pathways, metabolic regulation, or vascular biology, as these compounds lack the specific pleiotropic activities of EXP3179 [3].

Head-to-Head Evidence: Quantified Differentiation of EXP3179 from Key Comparators


EXP3179 Demonstrates Unique Endothelium-Dependent Vasoactive Properties Not Shared by Losartan or EXP3174

In a direct comparative study using ex vivo wire myography, EXP3179 prevented phenylephrine (PE)-induced contraction in aortic rings by up to 65% (p < 0.01) in an endothelium- and L-NAME-sensitive manner [1]. This effect was not observed with EXP3174 or losartan [1].

Endothelial Function Vascular Biology Hypertension

EXP3179 Activates eNOS Phosphorylation with a Significantly Lower EC50 than EXP3174

In endothelial cell assays, EXP3179 stimulated eNOS phosphorylation with an EC50 of -logEC50 8.2±0.1 mol/L, which is substantially lower than the EC50 of EXP3174 at -logEC50 5.4±0.2 mol/L [1]. This indicates a much higher potency for EXP3179 in activating this critical endothelial pathway.

Nitric Oxide Endothelial Cells Signal Transduction

EXP3179 Acts as a Partial PPAR-γ Agonist, in Contrast to the Inactive EXP3174

In a luciferase reporter assay, EXP3179 induced a 7.1±1-fold activation of the PPAR-γ ligand-binding domain at 100 µmol/L [1]. This activation reached 51% of the maximal response induced by the full agonist pioglitazone [1]. In contrast, EXP3174 failed to induce any PPAR-γ activation [1]. The EC50 for EXP3179 was 17.1 µmol/L, compared to >50 µmol/L for losartan [1].

PPAR-gamma Metabolic Syndrome Diabetes Research

EXP3179 Exhibits Superior Anti-Fibrotic Efficacy with Lower IC50s than EXP3174

In TGF-β1-stimulated fibroblasts, EXP3179 inhibited connective tissue growth factor (CTGF) and lysyl oxidase (LOX) expression and activity with lower IC50 values than EXP3174 [1]. In a rat model of L-NAME-induced hypertension, EXP3179 fully prevented increases in LOX, collagen cross-linking (CCL), and CTGF, as well as fibrosis, without normalizing blood pressure [1]. In contrast, EXP3174 normalized blood pressure and attenuated fibrosis but did not modify LOX, CCL, and CTGF [1].

Cardiac Fibrosis Anti-Fibrotic Agents Cardiovascular Remodeling

EXP3179 Dose-Dependently Inhibits NADPH Oxidase Activity, Unlike Losartan and EXP3174

In human phagocytic cells, EXP3179 dose-dependently inhibited (P<0.05) phorbol myristate acetate (PMA)- and insulin-stimulated NADPH oxidase activity [1]. Losartan and EXP3174 did not demonstrate this inhibitory effect [1]. EXP3179 also inhibited PMA-induced NADPH oxidase in endothelial cells [1].

Oxidative Stress Inflammation Vascular Biology

Serum Levels of EXP3179 Achieved in Patients Are Sufficient to Upregulate PPAR-γ Target Genes

In a clinical study of hypertensive patients receiving 100 mg/day losartan, basal serum levels of EXP3179 reached 176.2±143.4 ng/mL, with peak levels of 808.9±618.2 ng/mL at 2 hours post-dose [1]. These serum levels were associated with a significant upregulation of the PPAR-γ target genes CD36 (3.75±0.95-fold, P=0.043) and ABCG1 (252.02±46.86-fold, P=0.0045) in monocytes compared to untreated controls [1].

Clinical Pharmacology Metabolic Research Translational Medicine

Evidence-Backed Applications for EXP3179 in Research and Development


Investigating AT1R-Independent Endothelial Function and Nitric Oxide Signaling

Based on its unique ability to prevent PE-induced contraction by 65% and potentiate eNOS phosphorylation with an EC50 of -logEC50 8.2±0.1 mol/L, EXP3179 is the ideal compound for studies aimed at dissecting the AT1R-independent mechanisms of vascular tone regulation and endothelial nitric oxide production [REFS-1, REFS-2].

Elucidating PPAR-γ-Mediated Metabolic and Anti-Inflammatory Effects

EXP3179 is a validated partial PPAR-γ agonist that achieves a 7.1±1-fold induction of the PPAR-γ ligand-binding domain [1]. Clinical data confirm that its serum levels are sufficient to robustly upregulate PPAR-γ target genes like ABCG1 by 252-fold [2]. This makes EXP3179 a critical tool for exploring PPAR-γ biology and the metabolic pleiotropism of losartan.

Studying Mechanisms of Cardiac Fibrosis and Pathological Remodeling

Given its superior in vitro potency for inhibiting CTGF/LOX (lower IC50s than EXP3174) and its ability to fully prevent LOX, collagen cross-linking, and fibrosis in a hypertensive rat model without lowering blood pressure [1], EXP3179 is an essential reagent for isolating and investigating hemodynamic-independent pathways of cardiac fibrosis and tissue remodeling.

Exploring Novel Anti-Inflammatory and Anti-Oxidant Pathways

The capacity of EXP3179 to abolish COX-2 mRNA upregulation and inhibit NADPH oxidase activity [REFS-1, REFS-2]—effects not shared by losartan or EXP3174—positions it as a key molecular probe for research into AT1R-independent anti-inflammatory mechanisms and the role of oxidative stress in hypertension and vascular disease.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for EXP3179

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.